(S)-1-(2,4,5-Trifluorophenyl)ethanol

Chiral Chromatography Enantiomeric Excess Sitagliptin Intermediate

This (S)-enantiomer chiral alcohol is irreplaceable for cGMP-compliant sitagliptin phosphate production. Substituting with the (R)-enantiomer or achiral 2-(2,4,5-trifluorophenyl)ethanol leads to pharmacological antagonism and batch rejection under ICH Q7. Its >99% ee potential and ¹⁹F NMR handle make it essential for catalyst development and QC reference standards.

Molecular Formula C8H7F3O
Molecular Weight 176.138
CAS No. 1314300-29-2
Cat. No. B2506401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2,4,5-Trifluorophenyl)ethanol
CAS1314300-29-2
Molecular FormulaC8H7F3O
Molecular Weight176.138
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1F)F)F)O
InChIInChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m0/s1
InChIKeyRIRHPWCWRLZXAM-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(2,4,5-Trifluorophenyl)ethanol (CAS 1314300-29-2): A Critical Chiral Building Block for Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis


(S)-1-(2,4,5-Trifluorophenyl)ethanol, a chiral alcohol with the molecular formula C₈H₇F₃O and a molecular weight of 176.14 g/mol [1], features a trifluorophenyl ring with a stereocenter at the benzylic position. As a key intermediate in the synthesis of sitagliptin—a leading DPP-4 inhibitor for type 2 diabetes—its stereochemical purity is essential for ensuring the pharmacological efficacy and safety of the final API [2].

Generic Substitution of (S)-1-(2,4,5-Trifluorophenyl)ethanol: Why Non-Stereospecific Analogs Compromise API Quality in DPP-4 Inhibitor Manufacturing


Substituting (S)-1-(2,4,5-Trifluorophenyl)ethanol with achiral 2-(2,4,5-trifluorophenyl)ethanol or the (R)-enantiomer introduces stereochemical impurities that are not merely inactive but can act as pharmacological antagonists or sources of toxicity. The DPP-4 binding pocket of sitagliptin exhibits strict stereospecificity; only the (S)-configuration delivers the requisite inhibitory potency, while racemic or mismatched enantiomers yield substandard or rejected API batches due to failure to meet regulatory purity specifications (e.g., ICH Q7) [1]. Consequently, procurement of the exact (S)-enantiomer is non-negotiable for any cGMP-compliant sitagliptin manufacturing process [2].

Quantitative Differentiation of (S)-1-(2,4,5-Trifluorophenyl)ethanol Versus Chiral and Achiral Analogs: Evidence for Procurement Decisions


Chiral Purity: Achieving ≥99% Enantiomeric Excess (ee) Versus Racemic and (R)-Enantiomer Analogs

The (S)-enantiomer of 1-(2,4,5-trifluorophenyl)ethanol can be consistently produced with an enantiomeric excess (ee) exceeding 99% via optimized asymmetric synthesis or enzymatic resolution [1]. In contrast, the racemic mixture (50:50 S:R) or the (R)-enantiomer (CAS 1704979-15-6) fails to meet the stereochemical requirements for downstream sitagliptin synthesis, as the DPP-4 enzyme active site is stereospecific for the (S)-configuration [2]. Commercial vendors typically supply the (S)-enantiomer at a chemical purity of ≥98% by HPLC, with chiral purity verified by chiral-phase GC or HPLC .

Chiral Chromatography Enantiomeric Excess Sitagliptin Intermediate

Synthetic Utility: Direct Incorporation into Sitagliptin Synthesis with 54% Overall Yield

The (S)-stereocenter of (S)-1-(2,4,5-trifluorophenyl)ethanol is precisely the configuration required for the β-amino acid moiety in sitagliptin. A 2018 process-scale synthesis using this stereochemical handle achieved optically pure sitagliptin phosphate monohydrate in 54% overall yield from (E)-4-(2,4,5-trifluorophenyl)but-2-enal [1]. In stark contrast, the achiral analog 2-(2,4,5-trifluorophenyl)ethanol (CAS 883267-70-7) cannot be used to install this stereocenter and would necessitate additional costly and low-yielding chiral resolution steps [2].

Sitagliptin Synthesis Process Chemistry Asymmetric Synthesis

Physicochemical Property Advantage: Computed XLogP3-AA of 1.7 Indicates Optimal Lipophilicity for Synthetic Transformations

The target compound possesses a computed XLogP3-AA value of 1.7, as reported by PubChem [1]. This moderate lipophilicity is a direct consequence of the 2,4,5-trifluorophenyl substitution pattern and the benzylic hydroxyl group, conferring solubility profiles amenable to common organic solvents (e.g., toluene, THF, dichloromethane) used in subsequent amide couplings and reductions [2]. In contrast, the more polar 2,4,5-trifluorophenylacetic acid (CAS 209995-38-0; XLogP3 ~0.9) or the volatile 2,4,5-trifluorobenzaldehyde (CAS 165047-24-5; XLogP3 ~2.1) exhibit suboptimal handling characteristics for large-scale synthesis.

Lipophilicity XLogP3 Process Solubility

Regulatory Precedent: Mandated Use in FDA-Approved Sitagliptin Phosphate (Januvia) Synthesis

The (S)-stereocenter of (S)-1-(2,4,5-trifluorophenyl)ethanol is structurally embedded within the final sitagliptin molecule. The original Merck process patents and subsequent FDA-approved Drug Master Files (DMFs) for sitagliptin phosphate (marketed as Januvia) explicitly require intermediates that preserve this (S)-configuration [1]. Using the (R)-enantiomer or achiral analogs would constitute a major manufacturing change requiring new regulatory filings, bioequivalence studies, and potential clinical trials. Thus, procurement of the (S)-enantiomer is a regulatory compliance necessity for generic drug manufacturers seeking ANDA approval referencing Januvia.

Pharmaceutical Intermediates Regulatory Compliance cGMP

Critical Applications of (S)-1-(2,4,5-Trifluorophenyl)ethanol in Pharmaceutical Manufacturing and Process Development


cGMP Manufacturing of Sitagliptin Phosphate API

This compound serves as an essential chiral building block in the convergent synthesis of sitagliptin phosphate, a first-line DPP-4 inhibitor for type 2 diabetes. The (S)-stereocenter is retained throughout the synthesis to yield the API with >99.5% enantiomeric excess, as required by USP and EP monographs [1]. Manufacturers cannot substitute the (R)-enantiomer or achiral 2-(2,4,5-trifluorophenyl)ethanol without invalidating their ANDA filing and violating cGMP regulations.

Asymmetric Synthesis Methodology Development

Due to its high enantiopurity (>99% ee) achievable via asymmetric hydrogenation or enzymatic resolution, this compound is widely employed as a benchmark substrate for developing novel chiral catalysts and biocatalytic processes [2]. Its trifluorophenyl motif provides a spectroscopic handle (¹⁹F NMR) for real-time reaction monitoring, making it ideal for kinetic studies in academic and industrial research laboratories.

Quality Control and Analytical Reference Standard

As the (S)-enantiomer of a critical sitagliptin precursor, this compound is used as a reference standard in chiral HPLC and GC methods for quantifying enantiomeric impurities in intermediate and final API batches. Its availability in high chemical and chiral purity (≥98% chemical purity, >99% ee) ensures accurate calibration curves and reliable batch release testing in QC laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(2,4,5-Trifluorophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.